molecular formula C12H27AlO3 B8808397 Tri-sec-butoxyaluminum

Tri-sec-butoxyaluminum

Cat. No.: B8808397
M. Wt: 246.32 g/mol
InChI Key: WOZZOSDBXABUFO-UHFFFAOYSA-N
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Description

Tri-sec-butoxyaluminum (CAS RN: 2269-22-9) is an organoaluminum compound with the molecular formula $[C2H5CH(CH3)O]3Al$ and a molecular weight of 246.32 g/mol . It is a colorless to light yellow oily liquid at room temperature, with a density of 0.967 g/mL at 25°C and a boiling point of 200–206°C under reduced pressure (30 mmHg) . The compound is highly flammable (flash point: 27–82°F) and decomposes in water, releasing sec-butanol and aluminum hydroxide .

Properties

Molecular Formula

C12H27AlO3

Molecular Weight

246.32 g/mol

IUPAC Name

tri(butan-2-yloxy)alumane

InChI

InChI=1S/3C4H9O.Al/c3*1-3-4(2)5;/h3*4H,3H2,1-2H3;/q3*-1;+3

InChI Key

WOZZOSDBXABUFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Al](OC(C)CC)OC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tri-sec-butoxyaluminum with structurally or functionally related organoaluminum compounds:

Property This compound Aluminum Triethoxide Triisobutyl Aluminum Tri-tert-butoxyaluminum
Formula $[C4H9O]_3Al$ $(C2H5O)_3Al$ $(C4H9)_3Al$ $[C(CH3)3O]_3Al$
Physical State Liquid Solid (mp 140°C) Liquid Solid or liquid (varies by isomer)
Boiling Point 200–206°C (30 mmHg) Decomposes before boiling Pyrophoric; no stable bp Similar to this compound
Reactivity with Water Decomposes (hydrolysis) Violent hydrolysis Explosive reaction Moderate hydrolysis
Hazard Classification Flammable, acute toxicity Corrosive, moisture-sensitive Pyrophoric, toxic Lower flammability than sec-isomer
Applications Catalysis, rubber additives Ceramic precursors Polymerization co-catalyst Catalysis (steric hindrance)

Reactivity and Stability

  • This compound vs. Triisobutyl Aluminum :
    Triisobutyl aluminum ($(C4H9)_3Al$) is pyrophoric, requiring inert atmospheres and dry transfer systems to prevent violent oxidation or hydrolysis . In contrast, this compound is less reactive due to its alkoxy ligands, which stabilize the aluminum center and reduce pyrophoricity .

  • Steric Effects :
    Compared to tri-tert-butoxyaluminum, the sec-butoxy group in this compound provides intermediate steric hindrance. This balance enhances its catalytic efficiency in reactions requiring moderate ligand bulk, such as silica activation in rubber compositions .

Research Findings and Key Data

Catalytic Performance

This compound outperforms aluminum triethoxide in sol-gel synthesis due to its liquid state and slower hydrolysis rate, enabling controlled formation of aluminum oxide networks . In contrast, tri-tert-butoxyaluminum’s higher steric bulk limits its utility in reactions requiring rapid ligand exchange .

Purity and Commercial Availability

This compound is available at 99.99% purity for specialized applications, while triisobutyl aluminum is typically supplied at lower purity (≥97%) due to handling challenges .

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